1-Benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-Benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a triazole ring fused with a pyrrole ring and a benzyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
The synthesis of 1-Benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multi-step reactionsThe reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate enzyme activities and protein interactions.
Medicine: The compound has potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activities and triggering various biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects .
Comparison with Similar Compounds
1-Benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-Benzyl-1H-1,2,3-triazole-4-carboxylic acid: Lacks the pyrrole ring, which may result in different chemical and biological properties.
1-Benzyl-5-(1H-imidazol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid: Contains an imidazole ring instead of a pyrrole ring, potentially altering its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C14H12N4O2 |
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Molecular Weight |
268.27 g/mol |
IUPAC Name |
1-benzyl-5-pyrrol-1-yltriazole-4-carboxylic acid |
InChI |
InChI=1S/C14H12N4O2/c19-14(20)12-13(17-8-4-5-9-17)18(16-15-12)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20) |
InChI Key |
SPTLBARGCNMCRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)O)N3C=CC=C3 |
Origin of Product |
United States |
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